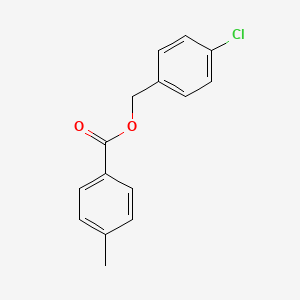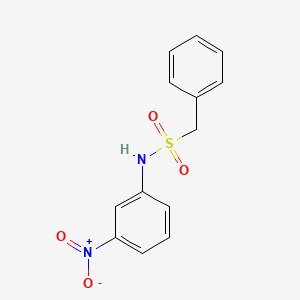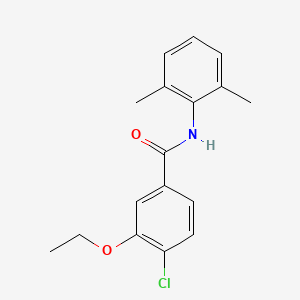![molecular formula C13H11Cl2NO2 B5784256 1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)
1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone, commonly known as diclazuril, is a chemical compound that belongs to the family of pyridinones. It is a white crystalline powder that is soluble in water and ethanol. Diclazuril is widely used in veterinary medicine as an antiprotozoal agent, particularly for the treatment of coccidiosis in poultry and rabbits.
作用機序
The exact mechanism of action of diclazuril is not fully understood. However, it is believed to interfere with the energy metabolism of the parasite by inhibiting the mitochondrial respiratory chain. This leads to a decrease in ATP production, which ultimately results in the death of the parasite.
Biochemical and Physiological Effects:
Diclazuril has been shown to have low toxicity and is well-tolerated by animals. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 2-4 hours after oral administration. Diclazuril is metabolized in the liver and excreted in the urine and feces.
実験室実験の利点と制限
One of the main advantages of diclazuril is its high efficacy against coccidia, with minimal side effects. It is also easy to administer orally, making it a convenient treatment option. However, there are some limitations associated with the use of diclazuril in lab experiments. For example, it may not be effective against all species of coccidia, and resistance can develop over time. In addition, there may be differences in susceptibility among different strains of coccidia.
将来の方向性
There are several areas of future research that could be explored with regards to diclazuril. One potential direction is the development of new formulations or delivery methods to improve its efficacy and reduce the risk of resistance. Another area of interest is the investigation of its potential use in other animal species, such as pigs and cattle. Finally, further studies could be conducted to elucidate the exact mechanism of action of diclazuril and to identify potential targets for drug development.
合成法
Diclazuril can be synthesized by reacting 2,4-dichlorophenol with ethylene oxide in the presence of a base to form 2-(2,4-dichlorophenoxy)ethanol. The latter is then treated with acetic anhydride and pyridine to form diclazuril. The overall reaction can be represented as follows:
2,4-dichlorophenol + ethylene oxide + base → 2-(2,4-dichlorophenoxy)ethanol
2-(2,4-dichlorophenoxy)ethanol + acetic anhydride + pyridine → diclazuril
科学的研究の応用
Diclazuril has been extensively studied for its antiprotozoal activity against various species of coccidia, including Eimeria spp. in poultry and rabbits. It has also been shown to be effective against other protozoan parasites such as Toxoplasma gondii and Cryptosporidium parvum. In addition, diclazuril has been investigated for its potential use in aquaculture as a treatment for fish parasites.
特性
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-10-4-5-12(11(15)9-10)18-8-7-16-6-2-1-3-13(16)17/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQWXVBBLRGPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)
![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5784207.png)
![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)


![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)

![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)
![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)